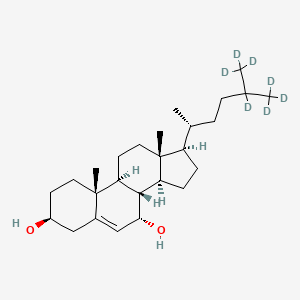
Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)-, also known as 1-ethenyl-3-methyl-5-(1-methylethyl)benzene, is an organic compound with the molecular formula C12H16. It is a derivative of benzene, characterized by the presence of an ethenyl group, a methyl group, and an isopropyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- can be achieved through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous conditions and a temperature range of 0-50°C.
Grignard Reaction: This method involves the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a suitable benzene derivative. The reaction is carried out in an anhydrous ether solvent at low temperatures (0-5°C).
Industrial Production Methods: Industrial production of Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- often involves large-scale Friedel-Crafts alkylation processes. The reaction is conducted in continuous flow reactors to ensure efficient production and high yields. The use of advanced catalysts and optimized reaction conditions helps in minimizing by-products and maximizing the purity of the final product.
Types of Reactions:
Oxidation: Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used to introduce substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) solvent at room temperature.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
科学的研究の応用
Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds. It is also used in the study of aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Used in the production of polymers, resins, and other industrial chemicals. It is also used as a solvent and in the formulation of specialty chemicals.
作用機序
The mechanism of action of Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. The ethenyl group can undergo addition reactions, while the methyl and isopropyl groups can influence the reactivity and stability of the compound.
類似化合物との比較
Benzene, 1-methyl-3-(1-methylethenyl)-: Similar structure with a methylethenyl group instead of an ethenyl group.
Benzene, 1-ethyl-3-methyl-5-(1-methylethyl)-: Similar structure with an ethyl group instead of an ethenyl group.
Benzene, 1-methyl-3-(1-methylethyl)-: Similar structure with a methyl group instead of an ethenyl group.
Uniqueness: Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- is unique due to the presence of the ethenyl group, which imparts distinct reactivity and chemical properties. The combination of the ethenyl, methyl, and isopropyl groups on the benzene ring provides a unique set of steric and electronic effects, influencing its behavior in chemical reactions and its applications in various fields.
特性
CAS番号 |
211237-19-3 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC名 |
1-ethenyl-3-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-5-11-6-10(4)7-12(8-11)9(2)3/h5-9H,1H2,2-4H3 |
InChIキー |
PWLMERMJVOGWNP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(C)C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)







![(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13816911.png)



